molecular formula C11H16N2O4S B2735239 Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate CAS No. 605667-95-6

Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate

Cat. No.: B2735239
CAS No.: 605667-95-6
M. Wt: 272.32
InChI Key: RMWBWHVGORCVAB-UHFFFAOYSA-N
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Description

“Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate” is an organic compound. It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Scientific Research Applications

Synthetic and Crystallographic Studies

Research on carbamate derivatives often involves synthetic methodologies for creating novel compounds with potential applications in material science and organic chemistry. For instance, synthetic and crystallographic studies of carbazole and carbamate derivatives have been conducted to understand their structural properties and reactivity. These studies provide insights into the molecular configurations and potential applications of these compounds in developing new materials and chemicals (Kant, Singh, & Agarwal, 2015).

Molecular Architecture and Hydrogen Bonding

The analysis of carbamate derivatives also focuses on the intermolecular interactions and hydrogen bonding that contribute to their molecular architecture. This understanding is crucial for the development of materials with specific physical properties. Research on two carbamate derivatives highlighted the role of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, which is fundamental for material design and structural chemistry (Das et al., 2016).

Chemosenors and Organic Electronics

Furthermore, carbamate derivatives have applications in the development of chemosensors and organic electronics. Studies have shown that certain carbazole derivatives can be used as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the potential of these compounds in sensor technology and electronic devices (Sun et al., 2015).

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6(12-10(16)17-11(2,3)4)8-13-7(5-18-8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWBWHVGORCVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (165 mg, 3.9 mmol) was added to a solution of tert-butyl (1-(4-(ethyloxycarbonyl)thiazol-2-yl)ethyl)carbamate (1.4 g crude material) in THF (25 ml) and water (20 ml) and stirred at room temperature for 18 h. A further amount of lithium hydroxide monohydrate was added (165 mg) and stirring continued for 4 h. The THF was removed in vacuo, the aqueous residue acidified with 1N hydrochloric acid and extracted twice with chloroform. The combined organic layers were washed with brine, dried and reduced. Chromatography (50:2:1 chloroform, methanol, acetic acid) and recrystallisation (EtOAc/hexanes) afforded tert-butyl(1-(4-carboxythiazol-2-yl)ethyl)carbamate (686 mg, 64% over two steps).
Name
Lithium hydroxide monohydrate
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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